Ethyl 5-ethynyl-2-hydroxybenzoate
Description
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
ethyl 5-ethynyl-2-hydroxybenzoate |
InChI |
InChI=1S/C11H10O3/c1-3-8-5-6-10(12)9(7-8)11(13)14-4-2/h1,5-7,12H,4H2,2H3 |
InChI Key |
GNIXNHWYSRPPTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C#C)O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Ethyl 5-ethynyl-2-hydroxybenzoate has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar structures can inhibit specific signaling pathways involved in cancer cell proliferation. For instance, a related compound was noted to inhibit SHP2-dependent signaling, which is crucial for the growth factor-stimulated activation of ERK1/2 in cancer cells . This suggests that this compound may also exhibit similar properties, warranting further investigation into its efficacy against various cancer types.
1.2 Anti-inflammatory Properties
The compound has been linked to modulation of inflammatory processes. Research indicates that derivatives of salicylic acid can inhibit lipoxygenase activity, which plays a significant role in the inflammatory response . Given the structural similarities, this compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Material Science
2.1 Polymer Chemistry
this compound can serve as a functional monomer in polymer synthesis. Its ethynyl group allows for cross-linking reactions, which can enhance the mechanical properties of polymers. This application is particularly relevant in developing elastomeric materials that require flexibility and durability . The incorporation of such compounds into polymer matrices can lead to materials with tailored properties for specific applications, such as coatings and adhesives.
Biochemical Applications
3.1 Enzyme Inhibition Studies
The compound's ability to interact with various enzymes makes it a valuable tool in biochemical research. It can be used to study enzyme kinetics and inhibition mechanisms, particularly regarding lipoxygenases and cyclooxygenases involved in eicosanoid biosynthesis . Understanding these interactions can provide insights into the development of new therapeutic agents targeting these pathways.
3.2 Drug Development
Due to its structural characteristics, this compound may serve as a lead compound for drug development. Its derivatives could be synthesized and screened for biological activity against specific targets, facilitating the discovery of new drugs with enhanced efficacy and reduced side effects.
Case Studies
Comparison with Similar Compounds
Substituent Effects and Electronic Properties
- Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate (): This compound contains a diphenylpentynoate backbone with an ethoxycarbonyloxy group. Unlike Ethyl 5-ethynyl-2-hydroxybenzoate, its ethynyl group is part of an alkyne chain rather than directly attached to the aromatic ring. Crystallographic data (CCDC 1901024) highlights a rigid alkyne geometry, which may differ from the conjugated ethynyl-aromatic system in this compound .
Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate ():
This derivative shares the benzoate ester core but features dihydroxy and amide substituents. The methyl ester group reduces lipophilicity compared to ethyl esters. The amide substituent at the 5-position (vs. ethynyl in the target compound) introduces hydrogen-bonding capacity, which could enhance crystallinity or biological target binding .
Data Tables
Table 1: Structural Comparison of this compound and Analogs
Preparation Methods
Core Benzoate Ester Construction
The benzoate ester scaffold is commonly derived from salicylic acid derivatives. For example, ethyl 2-hydroxybenzoate (ethyl salicylate) serves as a starting material, with subsequent functionalization at the para position. Halogenation at C5 is critical for enabling later ethynyl incorporation.
Ethynyl Group Introduction
The ethynyl moiety is introduced via Sonogashira coupling, a palladium-catalyzed reaction between aryl halides and terminal alkynes. This method is favored for its efficiency and compatibility with ester groups.
Detailed Synthetic Pathways
Halogenation of Ethyl 2-Hydroxybenzoate
Step 1: Iodination at C5
Ethyl 2-hydroxybenzoate undergoes iodination using N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) to yield ethyl 5-iodo-2-hydroxybenzoate. The hydroxyl group directs electrophilic substitution to the para position.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–25°C |
| Catalyst | FeCl₃ (10 mol%) |
| Yield | 75–85% |
Analytical Data
Sonogashira Coupling with Trimethylsilylacetylene
Step 2: Palladium-Catalyzed Coupling
Ethyl 5-iodo-2-hydroxybenzoate reacts with trimethylsilylacetylene (TMSA) under Sonogashira conditions to install the protected ethynyl group.
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | PdCl₂(PPh₃)₂ (5 mol%) |
| Co-catalyst | CuI (10 mol%) |
| Base | Et₃N |
| Solvent | THF |
| Temperature | 60°C, 12 h |
| Yield | 65–75% |
Analytical Data
Deprotection of Trimethylsilyl Group
Step 3: TBAF-Mediated Desilylation
The trimethylsilyl (TMS) group is removed using tetrabutylammonium fluoride (TBAF) to unmask the terminal alkyne.
Reaction Conditions
| Parameter | Value |
|---|---|
| Reagent | TBAF (1.0 M in THF) |
| Solvent | THF |
| Temperature | 0°C, 10 min |
| Yield | 90–95% |
Analytical Data
-
¹H NMR (CDCl₃): δ 1.40 (t, 3H, CH₂CH₃), 3.10 (s, 1H, C≡CH), 4.38 (q, 2H, CH₂CH₃), 6.85 (d, 1H, ArH), 7.50 (s, 1H, ArH), 7.95 (d, 1H, ArH).
Alternative Routes and Optimization
Direct Ethynylation via Friedel-Crafts Alkynylation
While less common, Friedel-Crafts-type reactions using ethynylating agents (e.g., ethynylbenziodoxolones) have been explored. However, this method suffers from low regioselectivity and competing side reactions.
Protecting Group Strategies
To prevent oxidation of the hydroxyl group during coupling, temporary protection as a silyl ether (e.g., TBS or TIPS) is recommended. Subsequent deprotection with HF or fluoride sources restores the hydroxyl functionality.
Scalability and Industrial Considerations
Large-scale synthesis requires optimizing catalyst loading and solvent recovery. Continuous-flow systems have been proposed to enhance the Sonogashira step’s efficiency, reducing Pd leaching and improving throughput .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Ethyl 5-ethynyl-2-hydroxybenzoate with high purity?
- Methodology : Focus on regioselective protection of the hydroxyl group and controlled alkyne functionalization. For example, the hydroxyl group in salicylate derivatives can be protected using ethyl chloroformate under basic conditions (e.g., NaHCO₃), followed by Sonogashira coupling to introduce the ethynyl group .
- Critical Data : Monitor reaction progress via TLC or HPLC to avoid over-functionalization. Purity can be confirmed by ¹H/¹³C NMR (e.g., absence of residual coupling reagents) and melting point analysis .
Q. How can spectroscopic techniques distinguish this compound from structurally similar esters?
- Methodology : Use IR spectroscopy to identify the ethynyl C≡C stretch (~2100–2260 cm⁻¹) and hydroxyl O-H stretch (~3200–3600 cm⁻¹). Compare with methyl or propyl analogs to confirm esterification via shifts in carbonyl (C=O) peaks (~1700 cm⁻¹) .
- Data Analysis : ¹H NMR should show characteristic triplet signals for the ethyl ester group (δ 1.2–1.4 ppm for CH₃ and δ 4.2–4.4 ppm for CH₂), while the aromatic protons will exhibit splitting patterns dependent on substitution .
Q. What are the stability challenges for this compound under ambient storage conditions?
- Methodology : Conduct accelerated degradation studies (40°C/75% RH) to assess hydrolysis of the ester group or oxidation of the ethynyl moiety. Monitor via HPLC for degradation products like 5-ethynylsalicylic acid .
- Mitigation : Store in airtight containers with desiccants (e.g., silica gel) and under inert gas (N₂/Ar) to minimize moisture and oxidative degradation .
Advanced Research Questions
Q. How does the ethynyl group influence the compound’s reactivity in click chemistry applications?
- Methodology : Evaluate copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) efficiency using azide-functionalized probes. Compare reaction rates and yields with non-ethynylated analogs .
- Critical Data : Use LC-MS to confirm triazole formation and quantify unreacted starting material. Optimize catalyst loading (e.g., 0.5–2 mol% CuI) to balance reaction speed and byproduct formation .
Q. What computational models predict the compound’s solubility in polar vs. non-polar solvents?
- Methodology : Apply Hansen Solubility Parameters (HSPs) and COSMO-RS simulations. Compare predicted solubility with experimental data (e.g., shake-flask method in ethanol, DMSO, and hexane) .
- Data Contradictions : Address discrepancies between predicted and observed solubility by adjusting models for hydrogen-bonding capacity of the ethynyl group .
Q. How does the compound interact with biological targets (e.g., enzymes or receptors) in mechanistic studies?
- Methodology : Use molecular docking (AutoDock Vina) and molecular dynamics simulations to assess binding affinity to targets like cyclooxygenase (COX) or tyrosine kinases. Validate with SPR or ITC binding assays .
- Advanced Analysis : Correlate ethynyl group orientation with steric/electronic effects on binding using electrostatic potential maps (DFT calculations) .
Data Interpretation and Contradictions
Q. How to resolve conflicting reports on the compound’s thermal stability?
- Methodology : Perform differential scanning calorimetry (DSC) under controlled atmospheres (N₂ vs. O₂) to isolate degradation pathways. Compare TGA data from multiple sources to identify moisture-sensitive vs. thermally labile regions .
Q. Why do NMR spectra of synthesized batches show inconsistent splitting patterns for aromatic protons?
- Root Cause : Variable regioselectivity during esterification or residual solvent effects (e.g., DMSO-d₆ vs. CDCl₃).
- Resolution : Use deuterated solvents with low polarity (e.g., CDCl₃) and ensure complete removal of reaction byproducts via column chromatography .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
